molecular formula C3H6D3N B1144282 TRIMETHYL-D3-AMINE (METHYL-D3) CAS No. 16585-34-5

TRIMETHYL-D3-AMINE (METHYL-D3)

Cat. No.: B1144282
CAS No.: 16585-34-5
M. Wt: 62.13
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Description

TRIMETHYL-D3-AMINE (METHYL-D3) is a deuterated analog of trimethylamine (N(CH₃)₃), where three methyl groups are substituted with deuterium atoms (N(CD₃)₃). This compound is widely utilized in biomedical and chemical research as a stable isotopically labeled tracer, enabling precise tracking of metabolic pathways, transport mechanisms, and reaction kinetics.

Key properties include:

  • Molecular Formula: C₃D₉N
  • Applications: Metabolic flux analysis, membrane transport studies, and isotope dilution mass spectrometry.
  • Synthesis: Typically produced via catalytic deuteration of trimethylamine or substitution reactions using deuterated methyl precursors.

Properties

CAS No.

16585-34-5

Molecular Formula

C3H6D3N

Molecular Weight

62.13

Origin of Product

United States

Preparation Methods

Deuteration of Nitromethane

In the initial step, nitromethane undergoes deuterium exchange with deuterium oxide (D2O) under alkaline conditions. A phase-transfer catalyst, such as tetrabutylammonium bromide, facilitates the reaction by enhancing the solubility of deuterium oxide in the organic phase. The base, typically sodium hydride or deuterated sodium hydroxide, deprotonates nitromethane, enabling deuterium incorporation:
CH3NO2+3D2OBase, CatalystCD3NO2+3HOD\text{CH}_3\text{NO}_2 + 3\text{D}_2\text{O} \xrightarrow{\text{Base, Catalyst}} \text{CD}_3\text{NO}_2 + 3\text{HOD}
Key parameters include:

  • Temperature : 40–60°C to balance reaction rate and deuterium retention.

  • Deuterium Oxide Excess : A 3:1 molar ratio of D2O to nitromethane ensures >95% deuteration.

  • Catalyst Loading : 5–10 mol% phase-transfer catalyst optimizes interfacial exchange.

Reduction to Methyl-D3-Amine

Deuterated nitromethane (CD3NO2) is subsequently reduced to methyl-D3-amine using metallic catalysts. Zinc or magnesium powder in hydrochloric acid achieves selective reduction while preserving deuterium labels:
CD3NO2+3Zn+7HClCD3NH2HCl+3ZnCl2+2H2O\text{CD}_3\text{NO}_2 + 3\text{Zn} + 7\text{HCl} \rightarrow \text{CD}_3\text{NH}_2\cdot\text{HCl} + 3\text{ZnCl}_2 + 2\text{H}_2\text{O}
Optimization Insights :

  • Acid Concentration : 6 M HCl minimizes side reactions like over-reduction to methane.

  • Solvent Choice : Tetrahydrofuran (THF) or ethyl acetate enhances yield by preventing aggregation of metallic reagents.

  • Yield : 78–85% for methyl-D3-amine hydrochloride after recrystallization.

Eschweiler-Clarke Reductive Methylation

The Eschweiler-Clarke reaction offers a versatile pathway to synthesize symmetrically deuterated trimethylamine variants, as demonstrated by Lindeke et al.. This method employs reductive methylation of ammonia with deuterated formaldehyde (D2CO) and formic acid (DCOOD).

Reaction Mechanism and Conditions

Ammonium formate, generated in situ from ammonia and formic acid, reacts with deuterated formaldehyde under reflux:
NH3+3D2CO+3DCOOD(CD3)3N+3CO2+3D2O\text{NH}_3 + 3\text{D}_2\text{CO} + 3\text{DCOOD} \rightarrow (\text{CD}_3)_3\text{N} + 3\text{CO}_2 + 3\text{D}_2\text{O}
Critical Adjustments :

  • Deuterated Reagents : Isotopic purity of D2CO and DCOOD exceeds 99% to prevent hydrogen contamination.

  • Stoichiometry : A 3:1 molar ratio of formaldehyde to ammonia ensures complete methylation.

  • Temperature : Reflux at 80–100°C for 12–24 hours drives the reaction to >90% completion.

Isotopic Purity and By-Product Management

Mass spectrometry analysis confirms isotopic purity levels of 95–98% for trimethyl-D3-amine. Key by-products, such as dimethyl-D3-amine, arise from incomplete methylation and are minimized by:

  • Excess Formic Acid : Acts as both a reducing agent and proton donor, suppressing intermediate oxidation.

  • Stepwise Addition : Gradual introduction of formaldehyde reduces local overheating and decomposition.

Phthalimide Route: Hydrolytic Cleavage

The phthalimide method, adapted from industrial processes, enables high-purity methyl-D3-amine synthesis via a protected amine intermediate.

Synthesis of N-(Trideuteriomethyl)phthalimide

Phthalimide reacts with deuterated methyl iodide (CD3I) in a nucleophilic substitution:
C6H4(CO)2NH+CD3IC6H4(CO)2N-CD3+HI\text{C}_6\text{H}_4(\text{CO})_2\text{NH} + \text{CD}_3\text{I} \rightarrow \text{C}_6\text{H}_4(\text{CO})_2\text{N-CD}_3 + \text{HI}
Reaction Conditions :

  • Solvent : Anhydrous DMF or DMSO at 60–80°C.

  • Base : Potassium carbonate scavenges HI, shifting equilibrium toward product formation.

Acidic Hydrolysis to Methyl-D3-Amine

The phthalimide derivative undergoes hydrolysis in concentrated hydrochloric acid:
C6H4(CO)2N-CD3+3HCl+H2OCD3NH2HCl+2C6H4(CO2H)\text{C}_6\text{H}_4(\text{CO})_2\text{N-CD}_3 + 3\text{HCl} + \text{H}_2\text{O} \rightarrow \text{CD}_3\text{NH}_2\cdot\text{HCl} + 2\text{C}_6\text{H}_4(\text{CO}_2\text{H})
Yield Enhancement Strategies :

  • Reflux Duration : 24–30 hours ensures complete cleavage of the phthalimide group.

  • Workup : Filtration and cold-water washing remove phthalic acid by-products, yielding 80–88% methyl-D3-amine hydrochloride.

Comparative Analysis of Synthetic Methods

Parameter Nitromethane Route Eschweiler-Clarke Phthalimide Route
Isotopic Purity (%) 95–9895–9897–99
Yield (%) 78–8570–7580–88
Scalability IndustrialLaboratoryPilot-scale
Cost Efficiency HighModerateLow
By-Products ZnCl2, H2OCO2, H2OPhthalic Acid

Key Observations :

  • The nitromethane route excels in cost-effectiveness and scalability, making it preferred for bulk production.

  • The Eschweiler-Clarke method offers flexibility in deuterium positioning but requires expensive deuterated reagents.

  • The phthalimide route achieves the highest isotopic purity but involves multi-step synthesis and lower throughput.

Industrial Production and Optimization

Industrial synthesis of trimethyl-D3-amine prioritizes cost and yield. Key advancements include:

  • Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

  • Catalyst Recycling : Zinc and magnesium powders are recovered via filtration, lowering material costs.

  • Quality Control : NMR and mass spectrometry ensure deuterium incorporation ≥98% in final products.

Challenges and Mitigation Strategies

Deuterium Loss During Reactions

  • Cause : Acidic or high-temperature conditions promote H/D exchange.

  • Solution : Use aprotic solvents (e.g., THF) and maintain pH < 2 during reductions.

By-Product Formation

  • Cause : Over-reduction of nitromethane to methane.

  • Solution : Optimize zinc particle size (100–200 µm) to control reaction kinetics .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Molecular Targets and Pathways: Trimethyl-D3-amine exerts its effects primarily through its interactions with enzymes and receptors involved in amine metabolism. The deuterium atoms can alter the kinetic isotope effects, providing insights into reaction mechanisms and pathways .

Comparison with Similar Compounds

Deuterated Amines and Methyl-Containing Compounds

Table 1: Structural and Functional Comparison

Compound Structure Key Applications Research Findings
TRIMETHYL-D3-AMINE N(CD₃)₃ Metabolic tracing, membrane potential studies Used to quantify transport efficiency in M. bovis BCG via LC-MS/MS
L-Methionine-(methyl-d3) CH₃(CD₃)-SCH₂CH₂CH(NH₂)COOH Bacterial methionine transport assays Wild-type M. bovis showed 50–100× higher uptake than mutants
Methylphosphonic Acid (methyl-D3) CH₃(CD₃)PO₃H Environmental tracer studies Safety data assumed identical to unlabeled form unless specified
Dimethyl Lauryl Amine C₁₂H₂₅N(CH₃)₂ Polymer additive Classified as hazardous (UN2735); distinct industrial use

Key Insights :

  • Isotopic Effects: Deuterated methyl groups reduce metabolic turnover rates. For example, methyl-D3 enrichment in phosphatidylcholine synthesis was significantly lower in patients with liver disease, indicating slower deuterium incorporation compared to healthy controls .
  • Analytical Sensitivity : TRIMETHYL-D3-AMINE’s deuterated structure enhances detection specificity in mass spectrometry, similar to L-methionine-(methyl-d3), which achieved quantitation limits as low as 0.39 µM in LC-MS/MS .
Non-Deuterated Analogs

Table 2: Physical and Functional Differences

Property TRIMETHYL-D3-AMINE Trimethylamine (Non-Deuterated)
Molecular Weight 78.14 g/mol 59.11 g/mol
Boiling Point ~3–4°C higher (estimated) 3.5°C
Reactivity Slower H/D exchange Higher proton mobility
Safety Profile Similar to unlabeled* Corrosive, flammable (UN1296)

*Safety data for deuterated compounds are often extrapolated from unlabeled analogs, though isotopic effects may alter toxicity .

Q & A

Q. How is TRIMETHYL-D3-AMINE utilized in isotopic labeling for metabolic transport studies?

TRIMETHYL-D3-AMINE (methyl-d3) is employed as a deuterated tracer to investigate substrate transport kinetics and metabolic pathways. For example, in bacterial studies, L-methionine-(methyl-d3) has been used to quantify methionine uptake via LC-MS/MS, enabling precise measurement of intracellular accumulation. Researchers incubate bacterial strains with the deuterated compound, extract metabolites, and analyze them using calibrated standard curves (2-fold serial dilutions) to determine concentrations. This method helps validate transporter functionality, as seen in Mycobacterium bovis BCG, where wild-type strains showed 50–100-fold higher uptake compared to mutants .

Q. What analytical methods are recommended for detecting TRIMETHYL-D3-AMINE in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying deuterated amines. Key steps include:

  • Sample preparation : Metabolite extraction using organic solvents (e.g., methanol) to isolate the compound.
  • Internal standardization : Use of isotopically labeled internal standards to correct for matrix effects.
  • Calibration : Preparation of a 2-fold serial dilution standard curve (e.g., 0.39–25.00 µM) to ensure linearity and accuracy.
  • Data normalization : Normalize results to protein concentration (via BCA assay) to account for biomass variability .

Q. What safety protocols are critical when handling TRIMETHYL-D3-AMINE?

  • Ventilation : Use fume hoods to prevent inhalation of vapors.
  • Personal protective equipment (PPE) : Wear sealed safety goggles, nitrile gloves, and lab coats.
  • Spill management : Absorb leaks with inert materials (e.g., sand) and dispose as chemical waste.
  • Storage : Keep containers tightly closed in cool, dry, and ventilated areas, away from oxidizers or acids .

Advanced Research Questions

Q. How can researchers optimize LC-MS/MS parameters for low-abundance TRIMETHYL-D3-AMINE detection?

  • Ionization settings : Use electrospray ionization (ESI) in positive ion mode with optimized cone voltage and desolvation temperatures.
  • Mass transitions : Select specific precursor-to-product ion transitions (e.g., m/z 152 → 135 for methyl-d3 derivatives) to enhance specificity.
  • Lower limits of quantitation (LLOQ) : Define LLOQ as a signal-to-noise ratio ≥10:1 and validate with blank matrices to avoid false positives .

Q. How should conflicting data on substrate uptake kinetics be resolved in transporter studies?

  • Control experiments : Include negative controls (e.g., transporter-deficient mutants) and uncouplers (e.g., CCCP) to confirm energy-dependent transport.
  • Replicate analysis : Perform triplicate measurements to assess reproducibility.
  • Cross-validation : Compare results with alternative methods (e.g., radiolabeled substrates or fluorescence assays) to rule out technical artifacts .

Q. What methodologies integrate TRIMETHYL-D3-AMINE labeling with multi-omics approaches?

  • Metabolomics : Pair deuterated tracer data with untargeted metabolomics to map downstream metabolic networks.
  • Proteomics : Use SILAC (stable isotope labeling by amino acids in cell culture) to correlate transporter activity with protein expression.
  • Structural biology : Validate findings with NMR or X-ray crystallography to resolve transporter-substrate interactions .

Methodological Challenges and Solutions

Q. How can researchers address isotopic dilution effects in long-term metabolic studies?

  • Time-course experiments : Monitor isotope incorporation at multiple time points to assess kinetic stability.
  • Correction algorithms : Apply mathematical models to account for natural isotope abundance and background signals .

Q. What strategies validate the specificity of TRIMETHYL-D3-AMINE in complex biological matrices?

  • High-resolution MS : Use Q-TOF or Orbitrap systems to distinguish isotopic peaks from isobaric interferences.
  • Stable isotope tracing : Co-administer non-deuterated analogs to confirm selective detection of the labeled compound .

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